molecular formula C13H15NO2 B2733836 N-(4-Methoxy-2,3-dihydro-1H-inden-1-yl)prop-2-enamide CAS No. 2189108-69-6

N-(4-Methoxy-2,3-dihydro-1H-inden-1-yl)prop-2-enamide

Cat. No.: B2733836
CAS No.: 2189108-69-6
M. Wt: 217.268
InChI Key: NLIPBXLWGRYEON-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2,3-dihydro-1H-inden-1-yl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes an indene moiety and a prop-2-enamide group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Properties

IUPAC Name

N-(4-methoxy-2,3-dihydro-1H-inden-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-13(15)14-11-8-7-10-9(11)5-4-6-12(10)16-2/h3-6,11H,1,7-8H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIPBXLWGRYEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC2NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-2,3-dihydro-1H-inden-1-yl)prop-2-enamide typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the cyclization of a suitable precursor under acidic conditions to form the indene ring.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.

    Formation of the Prop-2-enamide Group: The final step involves the introduction of the prop-2-enamide group through an amidation reaction. This can be achieved by reacting the indene derivative with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-2,3-dihydro-1H-inden-1-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-Methoxy-2,3-dihydro-1H-inden-1-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-2,3-dihydro-1H-inden-1-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxy-2,3-dihydro-1H-inden-1-yl)acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.

    N-(4-Methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide: Similar structure but with a but-2-enamide group instead of a prop-2-enamide group.

Uniqueness

N-(4-Methoxy-2,3-dihydro-1H-inden-1-yl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and prop-2-enamide moiety contribute to its reactivity and potential biological activities, distinguishing it from other similar compounds.

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